molecular formula C12H16O2 B7862615 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol CAS No. 62586-86-1

1-Cyclopropyl-1-(4-methoxyphenyl)ethanol

Cat. No.: B7862615
CAS No.: 62586-86-1
M. Wt: 192.25 g/mol
InChI Key: YJOUFYGLJJLZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1-(4-methoxyphenyl)ethanol is an organic compound with the molecular formula C12H16O2 It features a cyclopropyl group and a methoxyphenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 4-methoxyphenylmagnesium bromide, followed by hydrolysis to yield the desired product. Another method includes the reduction of 1-cyclopropyl-1-(4-methoxyphenyl)ethanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-cyclopropyl-1-(4-methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can yield 1-cyclopropyl-1-(4-methoxyphenyl)ethane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: 1-Cyclopropyl-1-(4-methoxyphenyl)ethanone.

    Reduction: 1-Cyclopropyl-1-(4-methoxyphenyl)ethane.

    Substitution: 1-Cyclopropyl-1-(4-methoxyphenyl)ethyl chloride.

Scientific Research Applications

1-Cyclopropyl-1-(4-methoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

1-Cyclopropyl-1-(4-methoxyphenyl)ethanol can be compared with similar compounds such as:

    1-Cyclopropyl-1-(4-methoxyphenyl)-2-(2-pyridinyl)ethanol: This compound features an additional pyridinyl group, which may confer different chemical and biological properties.

    1-Cyclopropylethanol: Lacks the methoxyphenyl group, resulting in different reactivity and applications.

    1-(4-Methoxyphenyl)ethanol:

Properties

IUPAC Name

1-cyclopropyl-1-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(13,9-3-4-9)10-5-7-11(14-2)8-6-10/h5-9,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOUFYGLJJLZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315779
Record name 1-cyclopropyl-1-(4-methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62586-86-1
Record name NSC297314
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclopropyl-1-(4-methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.